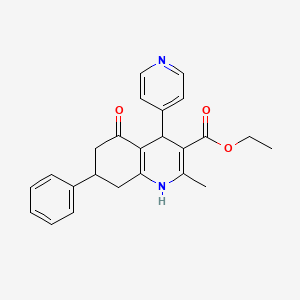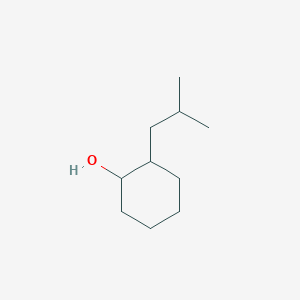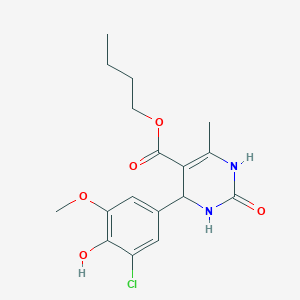
3-(3-methyl-1H-pyrazol-1-yl)-N-(2-phenylethyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-methyl-1H-pyrazol-1-yl)-N-(2-phenylethyl)propanamide, also known as MPP, is a chemical compound that has been studied for its potential use in scientific research. This compound has been found to have various biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of 3-(3-methyl-1H-pyrazol-1-yl)-N-(2-phenylethyl)propanamide is not fully understood, but it is believed to act on the cannabinoid receptors in the body. These receptors are involved in various physiological processes such as pain sensation, inflammation, and immune function. 3-(3-methyl-1H-pyrazol-1-yl)-N-(2-phenylethyl)propanamide has been found to bind to these receptors, resulting in its pharmacological effects.
Biochemical and Physiological Effects:
3-(3-methyl-1H-pyrazol-1-yl)-N-(2-phenylethyl)propanamide has been found to have various biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. 3-(3-methyl-1H-pyrazol-1-yl)-N-(2-phenylethyl)propanamide has also been found to have antioxidant properties, which may be beneficial in the treatment of various diseases such as Alzheimer's and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 3-(3-methyl-1H-pyrazol-1-yl)-N-(2-phenylethyl)propanamide is its potential as a therapeutic agent for the treatment of various diseases. Its anti-inflammatory and analgesic properties make it a promising candidate for the treatment of conditions such as arthritis and neuropathic pain. However, one of the limitations of 3-(3-methyl-1H-pyrazol-1-yl)-N-(2-phenylethyl)propanamide is its potential toxicity. Further research is needed to determine the safety and efficacy of this compound.
Direcciones Futuras
There are several future directions for the research of 3-(3-methyl-1H-pyrazol-1-yl)-N-(2-phenylethyl)propanamide. One potential area of interest is its potential as a therapeutic agent for the treatment of various diseases. Further research is needed to determine the safety and efficacy of this compound. Another area of interest is the development of new synthetic methods for the production of 3-(3-methyl-1H-pyrazol-1-yl)-N-(2-phenylethyl)propanamide. This could lead to the production of more efficient and cost-effective methods for the synthesis of this compound. Additionally, further research is needed to fully understand the mechanism of action of 3-(3-methyl-1H-pyrazol-1-yl)-N-(2-phenylethyl)propanamide and its potential effects on various physiological processes.
Métodos De Síntesis
The synthesis of 3-(3-methyl-1H-pyrazol-1-yl)-N-(2-phenylethyl)propanamide involves the reaction of 3-methyl-1H-pyrazole with N-(2-phenylethyl)propanamide in the presence of a catalyst. This reaction results in the formation of 3-(3-methyl-1H-pyrazol-1-yl)-N-(2-phenylethyl)propanamide, which can be purified using various techniques such as column chromatography.
Aplicaciones Científicas De Investigación
3-(3-methyl-1H-pyrazol-1-yl)-N-(2-phenylethyl)propanamide has been studied for its potential use in various scientific research applications. One of the main areas of interest is its potential as a therapeutic agent for the treatment of various diseases. 3-(3-methyl-1H-pyrazol-1-yl)-N-(2-phenylethyl)propanamide has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of conditions such as arthritis and neuropathic pain.
Propiedades
IUPAC Name |
3-(3-methylpyrazol-1-yl)-N-(2-phenylethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-13-8-11-18(17-13)12-9-15(19)16-10-7-14-5-3-2-4-6-14/h2-6,8,11H,7,9-10,12H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAMTZCCQUGBNHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)CCC(=O)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-methyl-1H-pyrazol-1-yl)-N-phenethylpropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B5202623.png)
![[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy](phenyl)acetic acid](/img/structure/B5202634.png)

![5-[(2,5-dimethylphenoxy)methyl]-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5202653.png)


![8-methyl-8-azabicyclo[3.2.1]octan-3-one O-(4-chlorobenzoyl)oxime hydrochloride](/img/structure/B5202678.png)
![N-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-3-furamide](/img/structure/B5202685.png)


![phenyl[2-(2-quinolinyl)-1H-benzimidazol-5-yl]methanone hydrate](/img/structure/B5202702.png)
![2-chloro-N-(2-{[2-(mesitylamino)-2-oxoethyl]thio}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B5202718.png)
![{1-[4-(benzyloxy)benzyl]-2-piperidinyl}methanol](/img/structure/B5202721.png)
![2-methyl-N-{1-[1-(2-thienylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5202732.png)